molecular formula C13H10O2 B166620 Phenyl benzoate CAS No. 93-99-2

Phenyl benzoate

Cat. No. B166620
CAS RN: 93-99-2
M. Wt: 198.22 g/mol
InChI Key: FCJSHPDYVMKCHI-UHFFFAOYSA-N
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Description

Phenyl benzoate is a phenyl ester of benzoic acid . It is used primarily in the production of polyesters with a wide variety of applications . It is generally stable at room temperature, but it does have some harmful properties .


Synthesis Analysis

Phenyl benzoate can be synthesized in one step, and the total yields ranged from 31% to 85% . The compound is formed in a reaction between phenol, sodium hydroxide, and benzoyl chloride .


Molecular Structure Analysis

The molecular structure of phenyl benzoate has been determined from 844 microdensitometer-measured intensities . All bond lengths and angles were reported to be normal .


Chemical Reactions Analysis

Phenyl benzoate undergoes Fries rearrangement catalyzed by heteropoly acids to yield the acylated phenols and esters . It also serves as a precursor that undergoes the intramolecular biaryl coupling reaction to produce the intermediate for the synthesis of (−)-steganone .


Physical And Chemical Properties Analysis

Phenyl benzoate has a molecular formula of C13H10O2 and an average mass of 198.217 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 314.0±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Phenyl Benzoate: A Comprehensive Analysis of Scientific Research Applications

Synthesis Precursor: Phenyl benzoate is utilized as a precursor in chemical synthesis. It undergoes intramolecular biaryl coupling reactions to produce intermediates for the synthesis of compounds like (−)-steganone. This application is crucial in the development of various organic compounds .

Liquid Crystal Technology: Research data indicates that phenyl benzoate derivatives exhibit mesomorphic properties, making them suitable for use in liquid crystal technology. These derivatives are essential in the creation of displays and other devices that rely on liquid crystal technology .

Medicine: Phenyl benzoate derivatives have applications in the medical field. Although specific uses are not detailed in the search results, the mention of medicine implies potential therapeutic or diagnostic applications that merit further exploration .

Polymer Chemistry: In polymer chemistry, phenyl benzoate is involved in the synthesis of soluble polyimides using dianhydride/diamine derivatives. This application highlights its role in creating polymers with specific desired properties .

Macroheterocyclic Compound Chemistry: The chemistry of macroheterocyclic compounds also benefits from the use of mesogenic phenyl benzoate derivatives. These compounds have a wide range of applications, including as catalysts and in materials science .

Vibrational Spectroscopy: An ab initio study of phenyl benzoate has provided insights into its molecular structure, conformational properties, dipole moment, and vibrational spectroscopic data. This information is valuable for understanding the compound’s behavior and interactions at the molecular level .

MilliporeSigma - Phenyl benzoate 99 Springer - Modern Advances in the Preparation of Phenyl Benzoate Derivatives Springer - Application of Mesogenic Phenyl Benzoate Derivatives Springer - Ab initio study of phenyl benzoate

Safety and Hazards

Phenyl benzoate is harmful and very toxic if swallowed and is also a skin irritant . It is recommended that users wear safety goggles to prevent the powder from entering the eyes and avoid breathing the dust or vapor .

Future Directions

Phenyl benzoate derivatives offer almost unlimited possibilities for modifying their structure and mesomorphic, physical, and applied properties . They have applications in medicine, the chemistry of macroheterocyclic compounds, as well as in polymer chemistry and technology .

properties

IUPAC Name

phenyl benzoate
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InChI

InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
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InChI Key

FCJSHPDYVMKCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O2
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DSSTOX Substance ID

DTXSID0048210
Record name Phenyl benzoate
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Molecular Weight

198.22 g/mol
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Physical Description

Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]
Record name Phenyl benzoate
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Product Name

Phenyl benzoate

CAS RN

93-99-2
Record name Phenyl benzoate
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Record name PHENYL BENZOATE
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Synthesis routes and methods I

Procedure details

The decarbonylation reaction of phenyl phenylglyoxylate (PPG) was repeated in the manner as described in Example 79, except that neither tetraphenylphosphonium chloride nor chloroform was employed. The results are also set forth in Table 12.
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Synthesis routes and methods II

Procedure details

The decarbonylation reaction of phenyl phenylglyoxylate (PPG) was repeated in the manner as described in Example 79, except that the organic phosphorus compound set forth in Table 12 was employed and the amount of chloroform was changed as set forth in Table 12. The results are also set forth in Table 12.
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phenyl phenylglyoxylate
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Synthesis routes and methods III

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Phenyl Mercuric Acetate, Benzoate, Borate, Bromide or Chloride
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Phenyl benzoate was synthesized using the same method as in Example 9. Next, into an autoclave made of SUS316 having an internal volume of 100 ml were charged the synthesized phenyl benzoate 30 g (151 mmole), dimethyl carbonate 6.82 g (75.7 mmole) and titanium tetraphenoxide 0.02 g (0.045 mmole). After replacing the air with nitrogen, the autoclave was sealed and the contents were reacted for two hours at 200° C. After completing the reaction, the reaction mixture was analyzed by gas chromatography. As a result, the yield of methyl phenyl carbonate was 15%, and the yield of diphenyl carbonate was 4%. Furthermore, at the same time, methyl benzoate was produced as a by-product with a yield of 19% (the yield is given in terms of phenyl benzoate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Phenyl benzoate?

A1: Phenyl benzoate has the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. [] [https://www.semanticscholar.org/paper/84a17f1dc32f87db51b47bbfeba4a7f16d3a449c]

Q2: What is the typical dihedral angle observed between the phenyl and benzoyl rings in Phenyl benzoate?

A2: The dihedral angle between the phenyl and benzoyl rings in Phenyl benzoate is typically around 55.7°. This angle can vary slightly depending on the presence and position of substituents on the aromatic rings. [] [https://www.semanticscholar.org/paper/987d18ae4591235b41ab5a1d52f9e4d09e0f979e], [] [https://www.semanticscholar.org/paper/085a990380e3cad76443622d6290da993132f090]

Q3: How does the presence of electron-donating or electron-withdrawing groups on the phenyl ring affect the reactivity of Phenyl benzoate derivatives in nucleophilic substitution reactions?

A3: Electron-donating groups generally decrease the reactivity of Phenyl benzoate derivatives towards nucleophiles, while electron-withdrawing groups increase their reactivity. This effect is due to the influence of the substituents on the electron density of the carbonyl carbon, which is the electrophilic center in nucleophilic attack. [] [https://www.semanticscholar.org/paper/0e4ff81316fc1d780800dda779b300de5d3df176]

Q4: What are the potential advantages of using microreactors for the synthesis of Phenyl benzoate?

A4: Microreactors offer several advantages for chemical synthesis, including enhanced mass transfer rates and improved control over reaction parameters. This can lead to higher yields, improved selectivity, and reduced reaction times compared to conventional batch reactors. [] [https://www.semanticscholar.org/paper/15d36b516187a7c982726bdb682e91ecfe057b0c]

Q5: Can zeolites be used as catalysts for reactions involving Phenyl benzoate?

A5: Yes, zeolites have been investigated as catalysts for reactions involving Phenyl benzoate, such as the benzoylation of phenol. The specific activity and selectivity of the zeolite catalyst can be influenced by factors such as the type of zeolite, pore size, and acidity. [] [https://www.semanticscholar.org/paper/4ef26c8197150d3326e920c867912e0928608434]

Q6: What is the role of aluminum chloride in the Fries rearrangement of Phenyl benzoate?

A6: Aluminum chloride acts as a Lewis acid catalyst in the Fries rearrangement of Phenyl benzoate. It coordinates to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon and facilitating the intramolecular migration of the phenyl group. [] [https://www.semanticscholar.org/paper/4889ef4e7ce7ae04b239319435b1a066935ca36e]

Q7: Have computational chemistry methods been applied to study the properties and reactivity of Phenyl benzoate and its derivatives?

A7: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate various aspects of Phenyl benzoate and its derivatives. These studies provide insights into the electronic structure, molecular geometry, vibrational frequencies, and reactivity of these compounds. [] [https://www.semanticscholar.org/paper/b6834ffa50f6232f267b1aa27d6c62709880e42c]

Q8: How does the position of a halogen substituent on the phenyl ring affect the conformational preferences of halogenated Phenyl benzoates?

A8: The position of a halogen substituent can significantly impact the conformational preferences of halogenated Phenyl benzoates. For example, an F atom at the ortho position (C2) has a lesser effect on the molecular arrangement and conformation compared to an F atom at the para position (C4). [] [https://www.semanticscholar.org/paper/fb63902f45d41a06ac94efef3619ea0ff1512cb1]

Q9: How does the nature of the alkyl or alkoxy substituent affect the mesomorphic properties of phenyl benzoate derivatives?

A9: The length and branching of the alkyl or alkoxy substituent can significantly influence the mesomorphic behavior of phenyl benzoate derivatives. Longer alkyl chains generally favor liquid crystal formation, while branching can disrupt the molecular ordering and hinder mesophase formation. [] [https://www.semanticscholar.org/paper/0118127737016eca14cdcf027d911464b4a8c509]

Q10: What spectroscopic techniques are commonly employed for characterizing Phenyl benzoate?

A10: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to characterize Phenyl benzoate and its derivatives. These techniques provide valuable information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound, respectively. [] [https://www.semanticscholar.org/paper/2d6bb14ed0e06aaa088e7666d79bbbb979a18cb5], [] [https://www.semanticscholar.org/paper/3a696ae4e4b8b79c19db4415e291c1c2852fc6d8]

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